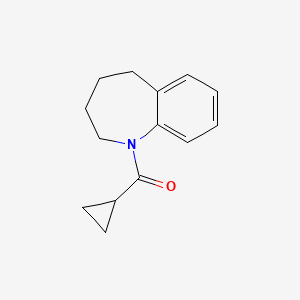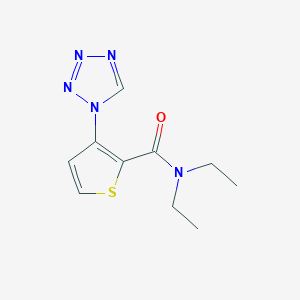![molecular formula C13H17NO5S B7567980 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7567980.png)
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid (CMPA) is a chemical compound that has been widely used in scientific research for its various biochemical and physiological effects. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in different applications.
Mécanisme D'action
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid acts as a competitive inhibitor of carbonic anhydrase and acetylcholinesterase enzymes. It also acts as a blocker of potassium and calcium ion channels. These mechanisms of action have been studied extensively in scientific research, and have shown promising results in different applications.
Biochemical and Physiological Effects:
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the activity of carbonic anhydrase and acetylcholinesterase enzymes, which are involved in various physiological processes. It has also been shown to block potassium and calcium ion channels, which are involved in the regulation of membrane potential and neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has several advantages for lab experiments, including its high potency and selectivity for different enzymes and ion channels. It is also relatively easy to synthesize and has a long shelf life. However, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for the use of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid in scientific research. One direction is the study of its effects on different ion channels and enzymes, and its potential use as a therapeutic agent for different diseases. Another direction is the development of more potent and selective derivatives of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid, which could have even greater potential for scientific research and therapeutic applications. Finally, the study of the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid could provide valuable insights into its potential use in clinical applications.
Méthodes De Synthèse
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid can be synthesized using different methods, including the reaction of cyclopropylamine with 4-methoxybenzenesulfonyl chloride, followed by the reaction with 3-chloropropanoic acid. Another method involves the reaction of 4-methoxybenzenesulfonyl chloride with cyclopropylamine, followed by the reaction with 3-aminopropanoic acid.
Applications De Recherche Scientifique
3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in various scientific research applications, including the study of the mechanism of action of different enzymes, such as carbonic anhydrase and acetylcholinesterase. It has also been used in the study of the role of different ion channels, such as potassium channels and calcium channels, in physiological processes. Additionally, 3-[Cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid has been used in the study of the effects of different drugs on the central nervous system.
Propriétés
IUPAC Name |
3-[cyclopropyl-(4-methoxyphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-19-11-4-6-12(7-5-11)20(17,18)14(10-2-3-10)9-8-13(15)16/h4-7,10H,2-3,8-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTWPVQTGHKCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)
![4-[[(1,5-Dimethylpyrrole-2-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567920.png)

![4-[[(2,5-Dimethylfuran-3-carbonyl)-methylamino]methyl]benzoic acid](/img/structure/B7567938.png)
![2-imidazo[1,2-a]pyridin-2-yl-N-methylacetamide](/img/structure/B7567940.png)
![N-[5-[(dimethylamino)methyl]-2-methoxyphenyl]butanamide](/img/structure/B7567943.png)
![6-(4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carbonyl)pyridine-3-carboxylic acid](/img/structure/B7567948.png)
![3-[Cyclopropyl-(4-propan-2-ylphenyl)sulfonylamino]propanoic acid](/img/structure/B7567973.png)
![N-[(5-bromofuran-2-yl)methyl]-N-methylmethanesulfonamide](/img/structure/B7567986.png)


![3-[1-(Pyrimidin-4-ylmethylamino)ethyl]phenol](/img/structure/B7568006.png)
![1-[2-[(dimethylamino)methyl]phenyl]-N-[(5-methyl-1H-imidazol-4-yl)methyl]methanamine](/img/structure/B7568007.png)
